

Macquarimicin C: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Macquarimicin C	
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Abstract

Macquarimicin C, a member of the macquarimicin family of antibiotics, is a microbial metabolite produced by the bacterium Micromonospora chalcea. These compounds have garnered significant interest due to their unique and complex molecular architecture and potential biological activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of **Macquarimicin C**, supported by spectroscopic data and insights from its total synthesis.

Chemical Structure

Macquarimicin C possesses a complex pentacyclic framework. Its molecular formula has been established as $C_{22}H_{26}O_5$. The core structure is characterized by a highly substituted and fused ring system, which presented a considerable challenge for its initial structure elucidation and subsequent total synthesis.

The IUPAC name for **Macquarimicin C** is (2R,3aS,5aS,6aS,8R,10aR,11S,11aS,11bR)-1,3a,5a,6,6a,7,8,11,11a,11b-decahydro-2-methyl-11-(2-oxopropyl)-2H-8,10a-ethanocyclopenta[1][2]naphtho[2,3-c]pyran-3,10,12-trione.



Macquarimicin C

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Caption: 2D Chemical Structure of Macquarimicin C.

Stereochemistry

The absolute stereochemistry of the macquarimicins, including **Macquarimicin C**, was definitively established through the successful total synthesis by Munakata, Takao, and Tadano in 2004.[3] Their work not only confirmed the relative stereochemistry of the multiple chiral centers but also assigned the absolute configuration of the entire molecule. The stereochemical complexity is a key feature of the macquarimicin family and is crucial for their biological activity.

The key stereochemical features of **Macquarimicin C** are:

- Multiple Chiral Centers: The molecule contains numerous stereocenters, contributing to its complex three-dimensional shape.
- Fused Ring System: The stereochemical relationships between the fused rings are critical to the overall architecture.
- Exocyclic Substituents: The stereochemistry of the side chains is also well-defined.

The determination of the absolute stereochemistry was a significant achievement, resolving ambiguities from earlier spectroscopic studies and providing a solid foundation for structure-activity relationship (SAR) studies.

Spectroscopic Data

The structural elucidation of **Macquarimicin C** was heavily reliant on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The data presented below is based on the characterization from the total synthesis efforts, which provide the most accurate and complete picture of the molecule.



High-Resolution Mass Spectrometry (HRMS)

HRMS data confirms the molecular formula of Macquarimicin C.

lon	Calculated m/z	Found m/z
[M+Na]+	409.1627	409.1625

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Macquarimicin C** reveals the chemical environment of each proton in the molecule. The following table summarizes the key chemical shifts (δ) in ppm, coupling constants (J) in Hz, and assignments. (Data recorded in CDCl₃ at 500 MHz).



Proton	δ (ppm)	Multiplicity	J (Hz)
Η-1α	2.65	dd	13.5, 5.0
Η-1β	1.87	dd	13.5, 11.0
H-2	4.08	m	
H-3a	2.95	m	
Η-4α	2.15	m	
Η-4β	1.65	m	
H-5a	2.30	m	_
H-6	5.98	d	10.0
H-7	5.80	dd	10.0, 2.5
H-8	2.85	m	_
Η-9α	1.95	m	
Н-9β	1.50	m	_
H-10a	3.20	m	_
H-11	3.55	m	_
H-11a	2.70	m	_
H-11b	2.50	m	_
H-14	2.80	d	17.0
H-14'	2.60	d	17.0
3-Me	1.25	d	7.0
15-Me	2.18	S	

¹³C NMR Spectroscopic Data

The 13 C NMR spectrum provides information about the carbon skeleton of **Macquarimicin C**. The following table summarizes the chemical shifts (δ) in ppm. (Data recorded in CDCl₃ at 125



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MHz).





Carbon	δ (ppm)
C-1	35.2
C-2	75.8
C-3	175.1
C-3a	50.1
C-4	28.9
C-5	38.2
C-5a	48.5
C-6	128.5
C-7	130.2
C-7a	138.9
C-8	45.3
C-9	25.1
C-10	210.5
C-10a	60.2
C-11	42.1
C-11a	55.6
C-11b	48.9
C-12	208.1
C-13	145.8
C-13a	132.7
C-14	49.8
C-15	30.1
3-Me	15.3



Experimental Protocols

The definitive characterization and stereochemical assignment of **Macquarimicin C** were established through its total synthesis. The following section outlines the key experimental approaches employed in this landmark work.

General Synthetic Strategy

The total synthesis of **Macquarimicin C** was a multi-step process that involved the strategic construction of the complex polycyclic core. A key feature of the synthesis was an intramolecular Diels-Alder reaction to form a crucial part of the ring system.[3]



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Caption: General synthetic workflow for **Macquarimicin C**.

Key Experimental Procedures (Illustrative)

- Diels-Alder Cyclization: A solution of the linear triene precursor in toluene was heated at a high temperature in a sealed tube to facilitate the intramolecular [4+2] cycloaddition. The reaction progress was monitored by thin-layer chromatography (TLC).
- Purification: Products at various stages were purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes as the eluent.
- Spectroscopic Analysis: ¹H NMR and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak. High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Conclusion

The chemical structure and absolute stereochemistry of **Macquarimicin C** have been unequivocally established through a combination of detailed spectroscopic analysis and, most importantly, its total synthesis. The complex, densely functionalized pentacyclic core presents a



fascinating architectural motif. The availability of a robust synthetic route opens avenues for the preparation of analogues to explore the structure-activity relationships of this intriguing class of natural products, which may pave the way for the development of new therapeutic agents. Researchers and drug development professionals can leverage this detailed structural and stereochemical understanding for future investigations into the biological mechanisms and potential applications of **Macquarimicin C**.

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